(S)-2-((4-Fluorophenoxy)methyl)oxirane CAS number
(S)-2-((4-Fluorophenoxy)methyl)oxirane CAS number
An In-Depth Technical Guide to (S)-2-((4-Fluorophenoxy)methyl)oxirane: Synthesis, Properties, and Applications
Abstract
Chiral fluorinated epoxides are paramount in modern medicinal chemistry, serving as versatile building blocks for a myriad of pharmaceutical agents. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of (S)-2-((4-Fluorophenoxy)methyl)oxirane, a valuable chiral intermediate. While a specific CAS number for this enantiomer is not prominently documented, this guide will refer to the racemic mixture (CAS No. 18123-82-5) for fundamental properties. We will delve into its synthesis, with a focus on achieving high enantiomeric purity, its characteristic chemical reactivity, and its potential applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Value of Chiral Fluorinated Epoxides
In the landscape of drug development, the precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological effects. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern pharmaceutical research.
The oxirane, or epoxide, functional group is a highly valued synthetic intermediate due to the inherent strain in its three-membered ring, which makes it susceptible to a wide range of ring-opening reactions. This reactivity allows for the stereospecific introduction of two new functional groups, making chiral epoxides powerful precursors for complex molecular architectures.
Furthermore, the introduction of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to:
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Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[2]
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Increase Binding Affinity: Through favorable electrostatic interactions with target proteins.[1]
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Modulate Physicochemical Properties: Such as lipophilicity and pKa, which can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
(S)-2-((4-Fluorophenoxy)methyl)oxirane represents a convergence of these key features: a stereochemically defined epoxide for controlled synthesis and a fluorinated aromatic ring for potential enhancement of drug-like properties. This makes it a highly attractive building block for the synthesis of novel therapeutics across various disease areas.
Compound Identification and Physicochemical Properties
A critical first step in working with any chemical is its unambiguous identification. It is important to note that while the racemic mixture of 2-((4-Fluorophenoxy)methyl)oxirane is well-documented, a discrete CAS number for the (S)-enantiomer is not readily found in major chemical databases. Therefore, for the purposes of regulatory documentation and procurement, referencing the racemic CAS number is standard practice, with the stereochemistry specified separately.
Table 1: Compound Identification
| Identifier | (S)-2-((4-Fluorophenoxy)methyl)oxirane | 2-((4-Fluorophenoxy)methyl)oxirane (Racemic) |
| Structure | (Image of S-enantiomer) | (Image of racemic mixture) |
| CAS Number | Not specified | 18123-82-5[4][5] |
| IUPAC Name | (2S)-2-[(4-fluorophenoxy)methyl]oxirane | 2-[(4-fluorophenoxy)methyl]oxirane[5] |
| Molecular Formula | C₉H₉FO₂[5] | C₉H₉FO₂[5] |
| Molecular Weight | 168.16 g/mol [5] | 168.16 g/mol [5] |
| InChIKey | CGWDABYOHPEOAD-UHFFFAOYSA-N[5] | CGWDABYOHPEOAD-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties (for Racemic Mixture)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~240-250 °C (Predicted) | [5] |
| Density | ~1.25 g/cm³ (Predicted) | [5] |
| XLogP3 | 1.7 | [5] |
Note: The physical properties of the (S)-enantiomer are expected to be identical to the racemic mixture, with the exception of optical rotation.
Synthesis of (S)-2-((4-Fluorophenoxy)methyl)oxirane
The synthesis of this chiral epoxide requires a strategy that establishes the stereocenter with high fidelity. A common and efficient approach is the Williamson ether synthesis, which couples a phenol with a chiral 3-carbon electrophile.
Synthetic Strategy
The most logical retrosynthetic disconnection is at the ether linkage, breaking the molecule into 4-fluorophenol and a chiral C3 epoxide synthon. To achieve the desired (S)-stereochemistry in the final product, a starting material with (R)-stereochemistry is typically required if the reaction proceeds with inversion of configuration at the stereocenter, such as (R)-epichlorohydrin.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis via the reaction of 4-fluorophenol with (R)-epichlorohydrin. The reaction proceeds via initial deprotonation of the phenol, followed by nucleophilic attack on the epichlorohydrin, with subsequent intramolecular cyclization to form the oxirane ring.
Materials:
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4-Fluorophenol (1.0 eq)
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(R)-Epichlorohydrin (1.1 eq)
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Sodium Hydroxide (NaOH) (1.2 eq)
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Tetrabutylammonium bromide (TBAB) (0.05 eq)
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Toluene
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Water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol, toluene, and water.
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Base Addition: Add sodium hydroxide and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB). Stir the mixture vigorously.
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Addition of Electrophile: Slowly add (R)-epichlorohydrin to the reaction mixture at room temperature.
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Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After completion, cool the reaction to room temperature. Add water and separate the organic layer.
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Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two more times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis process.
Enantiomeric Purity and Analysis
Ensuring the enantiomeric purity of the final product is crucial. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method Development
Developing a robust chiral separation method involves screening a variety of Chiral Stationary Phases (CSPs) and mobile phase conditions. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[7][8]
Protocol for Method Scouting:
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Column Selection: Screen a set of at least 3-4 different polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC, etc.).
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Mobile Phase Screening (Normal Phase):
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Start with a primary mobile phase system, typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
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Run a gradient elution (e.g., 5% to 50% alcohol over 10-15 minutes) on each column to quickly determine if any separation is achieved.
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If separation is observed, optimize the conditions by switching to an isocratic mobile phase and adjusting the alcohol percentage to achieve a resolution (Rs) > 1.5.
-
-
Mobile Phase Screening (Other Modes): If normal phase is unsuccessful, explore polar organic or reversed-phase modes, especially with immobilized polysaccharide CSPs.[8]
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Additive Effects: The addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can sometimes dramatically improve peak shape and resolution.
Chiral Analysis Workflow Diagram
Caption: Workflow for chiral HPLC method development.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-2-((4-Fluorophenoxy)methyl)oxirane is derived from the reactivity of its epoxide ring. The high ring strain allows for efficient ring-opening by a wide variety of nucleophiles.
Nucleophilic Ring-Opening Reactions
The reaction can proceed under either basic/neutral or acidic conditions, which can influence the regioselectivity of the nucleophilic attack.
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Under Basic/Neutral Conditions (Sₙ2-type): Nucleophiles will preferentially attack the less sterically hindered carbon (C3). This is the most common and predictable reaction pathway.
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Under Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon (C2) that can better stabilize the partial positive charge.
This predictable reactivity allows the epoxide to serve as a precursor to a range of important chiral 1,2-disubstituted building blocks, such as amino alcohols (from amines), diols (from hydrolysis), or azido alcohols (from azide).
Application as a Pharmaceutical Building Block
Halogenated phenoxymethyl oxiranes are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[9] For example, the ring-opening with a primary or secondary amine would lead to a chiral 1-(4-fluorophenoxy)-3-(alkylamino)propan-2-ol, a structural motif found in many beta-blocker drugs.
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